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molecular formula C11H14BrN B1373959 3-(4-Bromophenyl)-1-methylpyrrolidine CAS No. 1088410-99-4

3-(4-Bromophenyl)-1-methylpyrrolidine

Cat. No. B1373959
M. Wt: 240.14 g/mol
InChI Key: OCGSYMRQRAOKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07867980B2

Procedure details

Formalin (0.0452 ml, 0.557 mmol), 0.0319 ml (0.557 mmol) of acetic acid, and 118 mg (0.557 mmol) of triacetoxy borohydride hydride were added to a solution of 42 mg (0.186 mmol) of 3-(4-bromophenyl)pyrrolidine, synthesized in the same manner as in Reference Example 1, in chloroform-ethanol 3:1 (2 ml), and the mixture was stirred at room temperature for 40 min. The reaction solution was diluted with ethyl acetate, and the diluted solution was washed with a 10% aqueous sodium hydrogencarbonate solution. The organic layer was dried over anhydrous sodium sulfate, was filtered, and was then concentrated under the reduced pressure to give 43 mg (yield 97%) of the title compound.
Quantity
0.0452 mL
Type
reactant
Reaction Step One
Quantity
0.0319 mL
Type
reactant
Reaction Step One
Name
triacetoxy borohydride hydride
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
42 mg
Type
reactant
Reaction Step One
Name
chloroform ethanol
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
C=O.[C:3](O)(=O)C.[H-].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Br:21][C:22]1[CH:27]=[CH:26][C:25]([CH:28]2[CH2:32][CH2:31][NH:30][CH2:29]2)=[CH:24][CH:23]=1>C(Cl)(Cl)Cl.C(O)C.C(OCC)(=O)C>[Br:21][C:22]1[CH:23]=[CH:24][C:25]([CH:28]2[CH2:32][CH2:31][N:30]([CH3:3])[CH2:29]2)=[CH:26][CH:27]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0.0452 mL
Type
reactant
Smiles
C=O
Name
Quantity
0.0319 mL
Type
reactant
Smiles
C(C)(=O)O
Name
triacetoxy borohydride hydride
Quantity
118 mg
Type
reactant
Smiles
[H-].C(C)(=O)O[BH-](OC(C)=O)OC(C)=O
Name
Quantity
42 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1CNCC1
Step Two
Name
chloroform ethanol
Quantity
2 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl.C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the diluted solution was washed with a 10% aqueous sodium hydrogencarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under the reduced pressure

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1CN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 43 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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